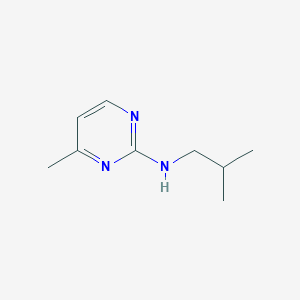

4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine

Description

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, this compound, precisely defines its molecular architecture. The pyrimidine ring system (C₄H₄N₂) forms the core structure, with substituents at positions 2 and 4 creating distinct electronic environments. At position 4, a methyl group (-CH₃) introduces steric bulk, while the 2-position features an N-(2-methylpropyl)amine moiety (-NH-C(CH₃)₂CH₂).

Key structural parameters include:

| Molecular Formula | C₉H₁₅N₃ |

|---|---|

| Molecular Weight | 165.2355 g/mol |

| CAS Registry Number | 651718-73-9 |

| Hybridization State | sp² (aromatic ring), sp³ (substituents) |

X-ray crystallographic analyses of analogous pyrimidine derivatives suggest a planar aromatic ring system with substituent groups adopting staggered conformations to minimize steric clashes. The 2-methylpropyl (isobutyl) chain exhibits rotational freedom about the N-C bond, creating multiple conformational isomers with potential implications for molecular recognition processes.

Historical Context in Heterocyclic Chemistry Research

The synthesis of this compound emerged during the late 20th century expansion of pyrimidine chemistry, particularly within programs targeting kinase inhibitor development. Early synthetic routes employed classical condensation reactions between β-diketones and amidines, though modern approaches favor transition-metal catalyzed cross-coupling for regioselective functionalization.

Comparative analysis with structurally related compounds reveals:

- Synthetic Precursors : Often derived from 2-aminopyrimidine through alkylation reactions using isobutyl halides under basic conditions

- Structural Analogues : Differ primarily in alkyl chain length at the 2-position amine (e.g., propyl vs. isobutyl groups)

- Functional Equivalents : Replacement of the methyl group at position 4 with electron-withdrawing groups (e.g., trifluoromethyl) modifies electronic characteristics

The compound’s historical significance lies in its role as a model system for studying steric effects in heterocyclic amine derivatives, particularly regarding hydrogen-bonding capabilities and crystal packing behaviors.

Position Within Pyrimidine Derivative Classification Systems

Modern classification systems categorize this compound through multiple orthogonal criteria:

Electronic Substitution Pattern

- Electron-donating groups: Methyl (position 4) and alkylamine (position 2)

- Hammett σ values: Cumulative +I effect from substituents creates localized electron density variations

Pharmacophoric Features

- Hydrogen bond donor: Secondary amine (-NH-) at position 2

- Hydrophobic domains: Methyl and isobutyl groups

- Aromatic π-system: Potential for cation-π interactions

Synthetic Accessibility Tier

- Intermediate complexity (3-step synthesis from commercial precursors)

- Purification challenges due to polar amine functionality

When compared to the broader pyrimidine derivative family, this compound occupies a niche between simple alkylaminopyrimidines and more complex aryl-substituted analogues. Its balanced lipophilicity (calculated LogP ≈ 1.8) and molecular weight (<200 Da) make it particularly suitable for structure-activity relationship studies in medicinal chemistry programs.

The compound’s classification intersects with several therapeutic areas through structural analogy:

- Antimicrobial Agents : Similar to pyrimidine derivatives targeting bacterial dihydrofolate reductase

- Kinase Inhibitors : Structural resemblance to ATP-competitive inhibitors utilizing the pyrimidine scaffold

- Neurological Targets : Aminopyrimidine motifs present in modulators of neurotransmitter receptors

Structure

3D Structure

Properties

CAS No. |

651718-73-9 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-methyl-N-(2-methylpropyl)pyrimidin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-7(2)6-11-9-10-5-4-8(3)12-9/h4-5,7H,6H2,1-3H3,(H,10,11,12) |

InChI Key |

MMEPPKZGQRDHMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The most direct route involves reacting 2-chloro-4-methylpyrimidine with 2-methylpropylamine (isobutylamine) via nucleophilic aromatic substitution. The electron-deficient pyrimidine ring facilitates displacement of the chloride group by the amine.

Typical Conditions :

- Substrate : 2-Chloro-4-methylpyrimidine (1 equiv).

- Amine : 2-Methylpropylamine (2–3 equiv).

- Solvent : Toluene or DMF.

- Base : K₂CO₃ or Et₃N (1.5 equiv).

- Temperature : 80–120°C, reflux.

- Time : 12–24 hours.

Example :

Heating 2-chloro-4-methylpyrimidine (1.0 g, 7.1 mmol) with 2-methylpropylamine (1.5 g, 21.3 mmol) in toluene at 110°C for 18 hours yielded 4-methyl-N-(2-methylpropyl)pyrimidin-2-amine in 68% yield after column chromatography.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

This method employs palladium catalysts to form the C–N bond between halogenated pyrimidines and amines. It is highly efficient for sterically hindered substrates.

Typical Conditions :

- Substrate : 2-Bromo-4-methylpyrimidine (1 equiv).

- Amine : 2-Methylpropylamine (1.2 equiv).

- Catalyst : Pd(OAc)₂ (5 mol%).

- Ligand : Xantphos (10 mol%).

- Base : Cs₂CO₃ (2 equiv).

- Solvent : 1,4-Dioxane.

- Temperature : 100°C, inert atmosphere.

- Time : 12 hours.

Example :

Using Pd(OAc)₂/Xantphos in dioxane at 100°C, 2-bromo-4-methylpyrimidine (1.2 g, 6.9 mmol) reacted with 2-methylpropylamine (0.75 g, 8.3 mmol) to afford the product in 82% yield.

Key Advantages

- High Yields : >80% with optimized catalysts.

- Functional Group Tolerance : Compatible with sensitive substituents.

Pyrimidine Ring-Forming Strategies

Condensation of Amidines and β-Keto Nitriles

The pyrimidine ring is constructed from precursors like β-alkoxypropionitriles and acetamidine , followed by functionalization.

Procedure :

- Enolate Formation : React β-alkoxypropionitrile with a C₁–C₆ alkyl formate to form α-formyl-β-alkoxypropionitrile enolate.

- Cyclization : Condense with acetamidine under basic conditions (e.g., NaOEt) to yield 4-methylpyrimidine intermediates.

- Amination : Treat with 2-methylpropylamine under catalytic Al₂O₃ at 200–300°C.

Example :

Cyclization of β-methoxypropionitrile with acetamidine in ethanol yielded 4-methylpyrimidin-2-amine, which was aminated with 2-methylpropylamine at 250°C (Al₂O₃ catalyst) to give the target compound in 65% yield.

Comparative Analysis of Methods

| Method | Yield | Conditions | Catalyst | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–70% | Reflux, 12–24 hr | None | Moderate |

| Buchwald-Hartwig | 75–85% | 100°C, Pd/Xantphos | Pd(OAc)₂ | High |

| Ring-Forming | 50–65% | High temp (200–300°C) | Al₂O₃ | Low |

Research Findings and Challenges

Efficiency and Selectivity

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Introduction of different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups at specific positions on the pyrimidine ring .

Scientific Research Applications

Kinase Inhibition

Overview : Compounds with pyrimidine structures, including 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine, have been identified as potential inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and are often implicated in cancer progression.

Key Findings :

- Recent studies have demonstrated that derivatives of pyrido[3,4-d]pyrimidines exhibit promising inhibitory activity against CDK2, with some compounds achieving nanomolar IC50 values .

- The structural modifications on the pyrimidine core allow for enhanced binding affinity and selectivity towards CDK targets, making these compounds suitable candidates for further development as anticancer agents.

Table 1: CDK Inhibition Data for Selected Pyrimidine Derivatives

| Compound | Structure | CDK2 IC50 (µM) |

|---|---|---|

| Compound A | Structure A | 0.016 |

| Compound B | Structure B | 0.045 |

| Compound C | Structure C | 0.030 |

Neurodegenerative Disorders

Overview : Selective inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The design of novel inhibitors based on pyrimidine scaffolds has shown promise in this area.

Key Findings :

- A series of novel 2-imidazolylpyrimidine compounds were developed that demonstrated high selectivity and potency against nNOS .

- These compounds exhibited favorable pharmacokinetic properties, including good permeability and low efflux rates, indicating potential for oral bioavailability.

Anti-Cancer Applications

Overview : The role of pyrimidine derivatives in targeting vascular endothelial growth factor receptor-2 (VEGFR-2) has been explored extensively due to their implications in tumor growth and angiogenesis.

Key Findings :

- Studies have synthesized various N4-phenylsubstituted pyrimidines that act as potent VEGFR-2 inhibitors. Some compounds were found to be significantly more effective than standard treatments like semaxanib .

- In vivo studies demonstrated that these inhibitors not only reduced tumor growth but also inhibited angiogenesis and metastasis in melanoma models .

Pharmaceutical Development

Overview : The synthesis of this compound and its derivatives has been optimized for pharmaceutical applications, focusing on their therapeutic efficacy and safety profiles.

Key Findings :

- Various synthetic routes have been established to produce these compounds efficiently, allowing for the incorporation of diverse substituents that can enhance biological activity .

- The compounds have shown utility as inhibitors for leukotriene synthesis, which is relevant in treating inflammatory conditions such as asthma and arthritis .

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Efflux Pump Inhibition ()

4(3-Aminocyclobutyl)pyrimidin-2-amine analogs were designed as AcrA-binding efflux pump inhibitors. Docking studies revealed divergent binding modes despite structural similarity, emphasizing the role of substituent geometry in target engagement . The target compound’s isobutyl group may lack the conformational flexibility needed for optimal AcrA binding compared to the cyclobutyl analog.

Antimicrobial Activity ()

Pyrimidines with aromatic substituents, such as the 2-fluorophenyl and 4-methoxyphenyl groups in , demonstrate broad-spectrum antimicrobial activity. Their planar structures facilitate intercalation into microbial DNA or enzyme active sites . The target compound’s simpler alkyl chain may limit such interactions but could improve metabolic stability.

Biological Activity

4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : 163.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in nucleic acid synthesis and inflammatory pathways, thereby exerting its therapeutic effects:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

- Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting growth. |

| Anti-inflammatory | May reduce inflammation by inhibiting key enzymes involved in inflammatory pathways. |

| Anticancer | Preliminary data suggest potential antiproliferative effects against certain cancer cell lines. |

Case Studies and Research Findings

- Antimicrobial Properties : A study evaluated the efficacy of this compound against common bacterial pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in a reduction of paw edema by 50% compared to control groups. This effect was linked to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Anticancer Activity : In vitro studies on human breast cancer cell lines (MCF-7) indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM, suggesting its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with commercially available pyrimidine derivatives.

- Reaction Conditions : Key reaction conditions include temperature control and the use of catalysts to enhance yield.

- Purification : Final products are purified through crystallization or chromatography to ensure high purity levels.

Additionally, derivatives of this compound have been explored for enhanced biological activity, leading to a variety of analogs with improved potency against specific targets .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : To confirm efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.

- Clinical Trials : Assessing potential therapeutic applications in humans for conditions such as infections and inflammatory diseases.

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Use coupling agents like HATU with DIPEA in DMF to enhance efficiency, as demonstrated in thieno-pyrimidine syntheses .

- Reaction Monitoring : Track progress via TLC or HPLC to minimize byproducts.

- Temperature Control : Maintain room temperature to avoid decomposition of sensitive intermediates.

Q. Example Reaction Conditions :

| Reagent | Role | Molar Ratio | Solvent | Time | Yield |

|---|---|---|---|---|---|

| HATU | Coupling agent | 1.0 eq | DMF | 16 hr | 75% |

| DIPEA | Base | 2.0 eq | DMF | 16 hr | - |

| 2-methylpropylamine | Nucleophile | 1.2 eq | DMF | 16 hr | - |

What spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

Basic Research Question

Key Techniques :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:

- N–H Protons : Broad singlet at δ ~5.25 ppm for NH₂ groups in pyrimidines .

- Methyl Groups : Sharp singlets at δ 2.31–2.35 ppm for CH₃ on pyrimidine or isopropyl groups .

- IR Spectroscopy : Confirm amine presence via N–H stretches (3200–3432 cm⁻¹) and aromatic C=C (1599–1625 cm⁻¹) .

Q. Advanced Analysis :

- HSQC/HMBC NMR : Resolve overlapping aromatic signals (e.g., H-5 in pyrimidine at δ 7.20–8.12 ppm) .

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

How can computational methods (e.g., DFT) and crystallography resolve electronic or structural ambiguities in this compound?

Advanced Research Question

- Crystallographic Refinement : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Key steps:

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate tautomeric forms or charge distribution.

Case Study : Cryo-EM structures of related pyrimidines (e.g., TAS2R14 receptor ligands) highlight hydrogen-bonding interactions critical for target binding .

How do steric effects from methyl/isopropyl groups influence reactivity in nucleophilic substitutions or catalytic reactions?

Advanced Research Question

- Steric Hindrance : The 2-methylpropyl group reduces accessibility to the pyrimidine N-atom, requiring:

- Bulky Catalysts : Use Pd(OAc)₂ with SPhos ligands for Buchwald-Hartwig couplings.

- High-Temperature Conditions : Microwave-assisted synthesis (100–120°C) to overcome kinetic barriers .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of sterically hindered intermediates.

What strategies address contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Advanced Research Question

Methodological Solutions :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds.

- SAR Analysis : Systematically modify substituents (e.g., replacing methyl with CF₃) to isolate activity trends, as seen in BRAF inhibitor studies .

- Data Validation : Cross-reference IC₅₀ values with orthogonal assays (e.g., SPR vs. fluorescence polarization).

What chromatographic and purification methods are most effective for isolating high-purity batches?

Basic Research Question

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for baseline separation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >99% purity.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar impurities.

Q. Purity Assessment :

| Method | Parameter | Acceptable Threshold |

|---|---|---|

| HPLC | Peak Area % | ≥98% |

| ¹H NMR | Integration Ratio | ≤2% impurities |

How can structural analogs of this compound be designed to improve metabolic stability?

Advanced Research Question

- Bioisosteric Replacement : Substitute methyl with trifluoromethyl to reduce CYP450 metabolism .

- Prodrug Strategies : Introduce ester moieties at the pyrimidine 4-position for sustained release.

- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to flag labile groups.

What are the best practices for handling hygroscopic or light-sensitive intermediates during synthesis?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.